
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole, also known as TBEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBEI is a sulfonamide-based compound that contains an imidazole ring, which makes it a potential candidate for various biological applications.
作用機序
The mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, this compound has been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of tumors in animal models. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can lead to the suppression of the inflammatory response.
実験室実験の利点と制限
One of the major advantages of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole is its high solubility in various solvents, which makes it easy to use in lab experiments. Moreover, this compound has shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of this compound is its instability under acidic conditions, which can lead to the degradation of the compound. Therefore, it is important to handle this compound with care and avoid exposure to acidic conditions.
将来の方向性
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has shown promising results in various scientific research applications. However, there is still a need for further studies to fully understand its mechanism of action and potential use in other fields. Some of the future directions for this compound include its use in drug delivery systems, its potential use in the treatment of neurodegenerative diseases, and its use as a photosensitizer in photodynamic therapy.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its unique properties. It has shown to have potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and photodynamic therapy. Further studies are needed to fully understand its mechanism of action and potential use in other fields. This compound has advantages such as high solubility and low toxicity, but also limitations such as instability under acidic conditions. Overall, this compound is a valuable compound for scientific research and has the potential to lead to new discoveries in various fields.
合成法
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole can be synthesized by reacting 1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-chloroethylimidazole with sodium ethoxide in ethanol. The reaction yields this compound as a white solid with a melting point of 140-142°C. The purity of this compound can be confirmed by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole has been extensively studied for its potential use in various scientific research applications. It has been found to have promising anticancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment method.
特性
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-6-16-18-10-11-19(16)23(20,21)13-8-9-15(22-7-2)14(12-13)17(3,4)5/h8-12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYEUTYYNAPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OCC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
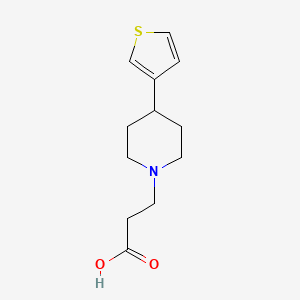
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
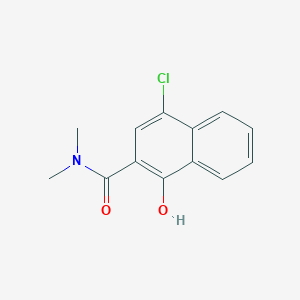
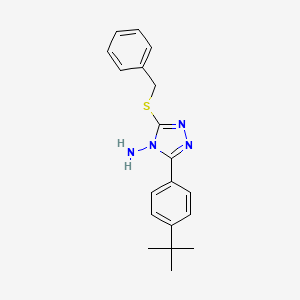
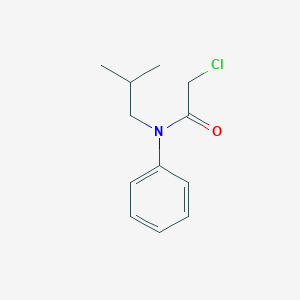
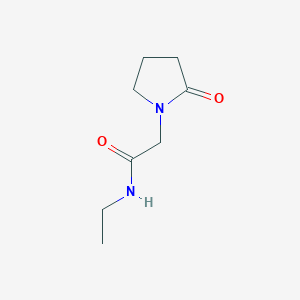
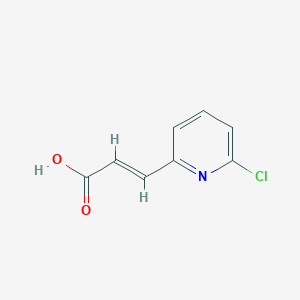

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)



![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)